C18H14FNO3

Non-camptothecin Top1 inhibitor Chemical stability Scaffold differentiation

C18H14FNO3 corresponds to Topoisomerase I inhibitor 3 (synonym: Compound ZML-14; CAS 2588211-50-9; IUPAC: 2-fluoro-9,10-dimethoxy-6H-chromeno[3,4-b]quinoline), a synthetic non-camptothecin topoisomerase I (Top1) poison built on a 6H-chromeno[3,4-b]quinoline polycyclic scaffold derived from the natural product boeravinone skeleton. Unlike the clinically established camptothecin-class Top1 inhibitors (topotecan, irinotecan), ZML-14 lacks the chemically labile α-hydroxylactone E-ring and is explicitly positioned as a member of a new generation of non-camptothecin Top1 inhibitors intended to overcome the well-documented limitations of camptothecins — including lactone-ring instability at physiological pH, short plasma half-life, and susceptibility to drug-efflux-mediated resistance.

Molecular Formula C18H14FNO3
Molecular Weight 311.3 g/mol
Cat. No. B7851398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC18H14FNO3
Molecular FormulaC18H14FNO3
Molecular Weight311.3 g/mol
Structural Identifiers
SMILESCCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3F
InChIInChI=1S/C18H14FNO3/c1-2-23-11-14-12-7-3-4-8-13(12)17(21)20(18(14)22)16-10-6-5-9-15(16)19/h3-11H,2H2,1H3/b14-11-
InChIKeyOFNCTBXWTCBUFU-KAMYIIQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C18H14FNO3 (Topoisomerase I Inhibitor 3 / ZML-14) — Compound Identity, Scaffold Class, and Procurement-Relevant Baseline


C18H14FNO3 corresponds to Topoisomerase I inhibitor 3 (synonym: Compound ZML-14; CAS 2588211-50-9; IUPAC: 2-fluoro-9,10-dimethoxy-6H-chromeno[3,4-b]quinoline), a synthetic non-camptothecin topoisomerase I (Top1) poison built on a 6H-chromeno[3,4-b]quinoline polycyclic scaffold derived from the natural product boeravinone skeleton [1]. Unlike the clinically established camptothecin-class Top1 inhibitors (topotecan, irinotecan), ZML-14 lacks the chemically labile α-hydroxylactone E-ring and is explicitly positioned as a member of a new generation of non-camptothecin Top1 inhibitors intended to overcome the well-documented limitations of camptothecins — including lactone-ring instability at physiological pH, short plasma half-life, and susceptibility to drug-efflux-mediated resistance [1][2]. The compound interacts with the Top1–DNA covalent complex and has demonstrated dose-dependent Top1 inhibition, G2/M cell-cycle arrest, apoptosis induction, and DNA damage in hepatocellular carcinoma (HepG2) cells, with inhibitory activity confirmed in both cell-free systems and whole-cell lysates [1].

Why C18H14FNO3 (ZML-14) Cannot Be Interchanged with Generic Topoisomerase I Inhibitors — Scaffold Class, Selectivity, and Potency Differentiation


Topoisomerase I inhibitors are not a homogeneous commodity class: the camptothecin subclass (topotecan, irinotecan, SN-38) depends on a hydrolytically unstable α-hydroxylactone E-ring that equilibrates to an inactive carboxylate form with a half-life of approximately 29 minutes at pH 7.3, directly limiting exposure at the tumor site and contributing to dose-limiting toxicities [2][3]. Non-camptothecin Top1 inhibitors such as ZML-14 eliminate this structural liability entirely, but within the non-camptothecin space, individual compounds diverge substantially in tumor-type selectivity, normal-cell sparing, and absolute potency — the closest in-series analog ZML-8 is approximately 3.3-fold more potent against HepG2 cells than ZML-14, yet both compounds were jointly highlighted for superior selectivity over Topotecan, demonstrating that potency and selectivity do not track together and that compound-specific evidence is required for informed procurement decisions [1].

C18H14FNO3 (ZML-14) — Quantified Differentiation Evidence Against Closest Comparators for Procurement Evaluation


Non-Camptothecin Scaffold: Elimination of Lactone-Ring Instability vs. Topotecan and Camptothecin-Class Inhibitors

ZML-14 is built on a 6H-chromeno[3,4-b]quinoline scaffold that lacks the α-hydroxylactone E-ring present in all camptothecin-class Top1 inhibitors. Camptothecin (CPT) undergoes rapid, pH-dependent lactone hydrolysis at physiological pH 7.3 with a lactone half-life of 29.4 ± 1.7 min and an equilibrium lactone content of only ~21%, meaning approximately 79% of the drug exists in the inactive carboxylate form at equilibrium [2]. This structural instability is a well-established liability of topotecan, irinotecan, and SN-38, contributing to short plasma half-life, reduced tumor exposure, and dose-limiting toxicities [2][3]. Because ZML-14 lacks this hydrolytically labile ring system, it is not subject to the same pH-dependent inactivation mechanism [1].

Non-camptothecin Top1 inhibitor Chemical stability Scaffold differentiation

Superior Tumor Selectivity vs. Topotecan: HepG2 vs. Normal Hepatocyte (L-02) Differential

In a head-to-head comparison within the same study, both ZML-14 and its analog ZML-8 demonstrated higher selectivity against HepG2 hepatocellular carcinoma cells relative to normal human liver L-02 cells than the clinical comparator Topotecan [1]. ZML-14 exhibited an IC50 of 1.94 ± 0.09 μM against HepG2 cells versus 37.42 ± 2.05 μM against L-02 normal hepatocytes — yielding an approximate 19.3-fold selectivity window — while Topotecan, evaluated under the same experimental conditions, showed inferior selectivity (exact Topotecan selectivity index not numerically reported in the available abstract, but the qualitative superiority of ZML-14 is explicitly stated) [1].

Tumor selectivity Hepatocellular carcinoma Therapeutic window

Differential Cytotoxicity Profile Across Seven Human Cell Lines — Tumor-Type Sensitivity Fingerprint

ZML-14 was profiled against a panel of six human tumor cell lines plus one normal cell line, revealing a distinct sensitivity gradient: HepG2 (hepatocellular carcinoma, IC50 = 1.94 ± 0.09 μM) ≫ A2780 (ovarian cancer, 10.32 ± 0.39 μM) ≈ HeLa (cervical cancer, 13.1 ± 0.96 μM) > SW1990 (pancreatic cancer, 28.11 ± 2.50 μM) > L-02 (normal liver, 37.42 ± 2.05 μM) > HCT116 (colorectal cancer, 40.69 ± 5.36 μM) ≫ MCF7 (breast cancer, >100 μM) [1]. This ~52-fold range between the most sensitive (HepG2) and least sensitive (MCF7) tumor lines demonstrates pronounced tumor-type specificity, in contrast to Topotecan, which typically exhibits broader cytotoxic activity across solid tumor lines [1]. For example, literature reports Topotecan IC50 values in HepG2 ranging from 0.118 μM to 7.1 μM depending on assay conditions and exposure duration [2].

Cytotoxicity panel Tumor-type specificity IC50 profiling

Within-Series Potency Differentiation: ZML-14 vs. ZML-8 — Inverse Relationship Between Potency and Selectivity

Within the same 6H-chromeno[3,4-b]quinoline series, the closest analog ZML-8 is approximately 3.3-fold more potent than ZML-14 against HepG2 cells (IC50 0.58 μM vs. 1.94 μM) [1]. However, both compounds were reported to exhibit higher selectivity against HepG2 vs. L-02 cells than Topotecan, and the paper designates both ZML-8 and ZML-14 as candidates meriting further development, indicating that the ~3.3-fold potency difference does not translate into a clear superiority of ZML-8 across all dimensions [1]. This creates a procurement-relevant trade-off: ZML-8 offers higher absolute potency, while ZML-14 may offer a differentiated selectivity or physicochemical profile whose full characterization requires further investigation. The ZML-8 IC50 of 0.58 μM places it in a more potent tier comparable to some clinical Top1 inhibitors, whereas ZML-14 at 1.94 μM occupies an intermediate potency range that may be advantageous for applications requiring moderated target engagement [1].

Structure-activity relationship Analog comparison Potency-selectivity trade-off

Multi-System Mechanistic Validation: Top1 Inhibition Confirmed in Both Cell-Free and Whole-Cell Lysate Assays

ZML-14's Top1 inhibitory activity was confirmed across two complementary experimental systems: a cell-free biochemical assay and whole-cell lysates derived from treated HepG2 cells [1]. This dual-system validation is significant because many Top1 inhibitors identified through cell-free screening fail to recapitulate activity in a cellular context due to permeability, efflux, or intracellular binding artifacts. Furthermore, ZML-14 dose-dependently inhibited Top1 activity, induced DNA damage (consistent with Top1 poison mechanism), triggered G2/M cell-cycle arrest, and induced apoptosis in HepG2 cells — a mechanistic cascade confirmed end-to-end within a single study, providing a level of target engagement certainty that is frequently absent for early-stage Top1 inhibitor candidates [1]. Molecular docking analysis further confirmed that ZML-14 interacts with the Top1–DNA complex with a binding mode similar to that of Topotecan [1].

Target engagement Mechanism of action Assay validation

C18H14FNO3 (ZML-14) — Evidence-Backed Research and Industrial Application Scenarios for Informed Procurement


Hepatocellular Carcinoma (HCC) Drug Discovery Programs Requiring Non-Camptothecin Top1 Inhibitors with Documented HepG2 Selectivity

ZML-14 is directly applicable to HCC-focused oncology research programs. With an IC50 of 1.94 μM against HepG2 cells and an approximately 19.3-fold selectivity window over normal L-02 hepatocytes — superior to Topotecan in the same study — ZML-14 offers a quantified selectivity advantage for researchers who need a Top1 inhibitor that discriminates between malignant and normal liver cells [1]. The compound's demonstrated mechanism (G2/M arrest, apoptosis, DNA damage) in HepG2 provides a complete mechanistic package for HCC-focused mechanism-of-action studies, and the availability of the full multi-line cytotoxicity panel (A2780, HeLa, HCT116, SW1990, MCF7) allows researchers to benchmark HCC selectivity against other tumor types within a single experimental framework [1].

Non-Camptothecin Top1 Inhibitor Scaffold-Hopping and Medicinal Chemistry Optimization Campaigns

For medicinal chemistry teams pursuing non-camptothecin Top1 inhibitor development, ZML-14 serves as a validated starting point or reference compound with a 6H-chromeno[3,4-b]quinoline scaffold that is structurally distinct from the indenoisoquinoline (LMP400, LMP744), dibenzonaphthyridinone (ARC-111, Genz-644282), and indolocarbazole non-camptothecin classes [1]. The structure-activity relationship data from the ZML series (ZML-1 through ZML-24) provide a rich dataset for scaffold optimization, with the ZML-8 vs. ZML-14 potency differential (0.58 vs. 1.94 μM) offering a concrete example of how structural modifications within this chemotype modulate activity [1].

Top1 Poison Mechanism Studies with Dual-System Target Engagement Validation

ZML-14 is uniquely suited for research groups investigating Top1 poison mechanisms, because its Top1 inhibitory activity has been confirmed in both cell-free biochemical systems and whole-cell lysates — providing two orthogonal lines of target engagement evidence within a single published study [1]. This dual validation, combined with molecular docking data showing a Topotecan-like binding mode at the Top1–DNA interface, enables researchers to use ZML-14 as a tool compound for competitive binding studies, Top1 cleavage complex trapping assays, and DNA damage response pathway analysis without the confounding factor of lactone E-ring hydrolysis that complicates experiments with camptothecin-class tools [1].

Comparative Oncology Panels Profiling Tumor-Type-Specific Top1 Inhibitor Sensitivity

The comprehensive seven-cell-line IC50 dataset for ZML-14 (HepG2, A2780, HeLa, HCT116, SW1990, MCF7, L-02) enables its use as a reference standard in multi-line oncology panels designed to profile tumor-type-specific sensitivity to non-camptothecin Top1 inhibitors [1]. The ~52-fold dynamic range in IC50 values (from 1.94 μM in HepG2 to >100 μM in MCF7) provides a wide sensitivity window for benchmarking new analogs, and the inclusion of the L-02 normal hepatocyte line allows simultaneous assessment of tumor selectivity — a feature that distinguishes the ZML-14 dataset from many Top1 inhibitor publications that report only tumor-line potency without normal-cell comparators [1].

Quote Request

Request a Quote for C18H14FNO3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.